Restacorin

説明

Synthesis Analysis

The synthesis of Restacorin or its analogs, especially in terms of pharmaceutical applications, has not been directly detailed in the literature. However, general approaches to synthesizing complex organic compounds, such as azacoumestans and 8-azacoumarin derivatives, often involve Pd-catalyzed oxidative coupling and multi-component reactions utilizing grinding and ultrasound techniques. These methods highlight the intricate processes involved in creating compounds with specific biological activities (Balalas et al., 2017; Rizk, Elsayed, & El-hashash, 2018).

Molecular Structure Analysis

The molecular structure of this compound, like other pharmacologically active compounds, is key to its function. The structure-activity relationship (SAR) is crucial in determining its interaction with biological targets. While specific details on this compound's molecular structure are scarce, studies on similar compounds emphasize the role of molecular modeling and spectroscopic characterization in understanding the bioactive conformation and predicting the pharmacological profiles (Jambhekar & Breen, 2016; Li et al., 2016).

Chemical Reactions and Properties

This compound's chemical reactions and properties, especially in relation to its antiarrhythmic activity, are not widely discussed. However, its classification as a class Ic antiarrhythmic indicates its mechanism of action involves modulation of cardiac ion channels, influencing the heart's electrical activity without significantly affecting its mechanical function. The specific chemical interactions leading to these effects involve complex pharmacodynamics, inferred from studies on similar antiarrhythmic agents (Tuininga et al., 1994; Varró et al., 1990).

Physical Properties Analysis

The physical properties of this compound, such as solubility, stability, and formulation potential, are critical for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. Cyclodextrins, for example, have been studied extensively for their ability to enhance the solubility and stability of hydrophobic drugs, suggesting a potential approach for optimizing this compound's pharmacokinetics (Jansook, Ogawa, & Loftsson, 2018).

Chemical Properties Analysis

The chemical properties of this compound, particularly its interaction with biological molecules and its pharmacological efficacy, stem from its structural makeup and the presence of functional groups that mediate its antiarrhythmic effects. Detailed studies on related compounds offer insights into how such properties can be analyzed and optimized for therapeutic use (Matsuda, Shigeno, & Murakami, 2007; Galariniotou et al., 2007).

科学的研究の応用

Electrophysiologic and Hemodynamic Properties

Restacorin, a new antiarrhythmic drug, has been found to exhibit primarily class Ic properties. Studies have highlighted its electrophysiologic effects, including the depression of Vmax and an increase in AH, HV, and QRS duration. This drug does not induce significant side effects and shows a moderate negative inotropic effect in patients with decreased left ventricular function, while not affecting those with normal function (Tuininga et al., 1994).

Impact on Rest and Hemodynamic Studies

While not directly related to this compound, the Restricted Environmental Stimulation Technique (REST) has been investigated for its effects on psychological and psychophysiological processes. Although not connected to this compound's pharmacological action, these studies provide insight into how reduced environmental stimulation can influence human cognitive and affective processes, potentially relevant for conditions treated by this compound (Suedfeld et al., 1994).

Applications in Bed Rest Studies

Research on bed rest studies, primarily used for simulating spaceflight effects, provides a tangential view on the relevance of understanding cardiovascular functions in altered physical states. Such studies have implications for understanding drugs like this compound, which affect cardiovascular dynamics (Pavy‐Le Traon et al., 2007).

Network Pharmacology in Traditional Chinese Medicine

Network pharmacology, while not directly linked to this compound, offers a framework for understanding the multi-target, multi-component therapeutics mode, which could be relevant for analyzing this compound's action in complex biological systems. This approach helps in identifying drug targets and understanding the molecular mechanisms of action (Zhang et al., 2019).

Role in Pharmacology and Drug Development

The development and understanding of antiplatelet drugs highlight the importance of clinical pharmacology in drug development. This includes studies on drugs like this compound, where understanding the pharmacodynamic biomarkers and sophisticated Phase 2 investigations are crucial for successful drug development (Patrono, 2014).

作用機序

Target of Action

Restacorin, also known as TYB-3823, is an antiarrhythmic agent with primarily class Ic properties . The primary target of this compound is the sodium channel alpha subunit (SCNA) . SCNA plays a crucial role in the initiation and conduction of action potentials in neurons and muscle cells, including cardiac muscle cells .

Mode of Action

This compound interacts with its target, the sodium channel alpha subunit, by blocking it . This blocking action results in a depression of the maximum rate of rise of the action potential upstroke (V-max) and an increase in AH, HV, and QRS duration . These changes in the action potential characteristics are concentration-dependent and rate-dependent .

Biochemical Pathways

The blocking of the sodium channel alpha subunit by this compound affects the action potential characteristics of cardiac cells . This results in changes in the electrophysiological properties of the cells, which can help to stabilize the cardiac rhythm and prevent arrhythmias .

Pharmacokinetics

It’s known that the electrophysiological effects of this compound are concentration-dependent , suggesting that its bioavailability and plasma concentration may influence its therapeutic effects.

Result of Action

The cellular electrophysiological effects produced by this compound in dog cardiac Purkinje fibres best resemble those produced by recognized class Ic antiarrhythmic drugs . Specifically, this compound decreases the maximum rate of rise of the action potential upstroke and action potential amplitude while shortening the action potential duration measured at 90% of repolarization in a concentration-dependent manner .

特性

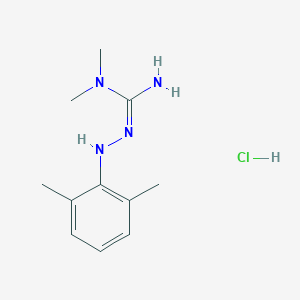

IUPAC Name |

2-(2,6-dimethylanilino)-1,1-dimethylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.ClH/c1-8-6-5-7-9(2)10(8)13-14-11(12)15(3)4;/h5-7,13H,1-4H3,(H2,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTUHNNCEFYFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N/N=C(/N)\N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143494 | |

| Record name | Restacorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100751-82-4 | |

| Record name | Restacorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100751824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Restacorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2,6-Dimethylphenyl)amino]-1,1-dimethylguanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

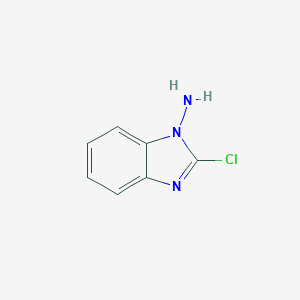

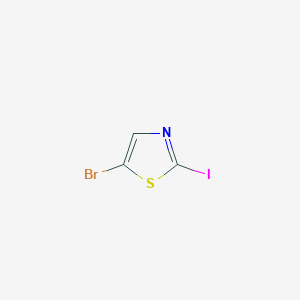

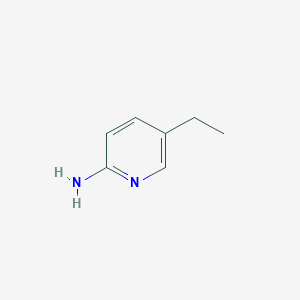

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

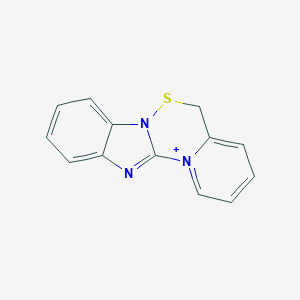

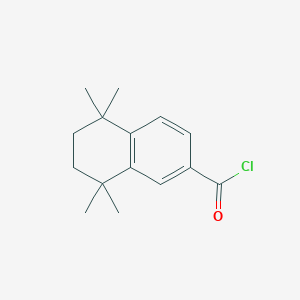

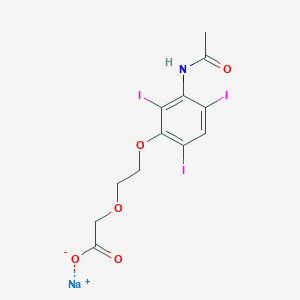

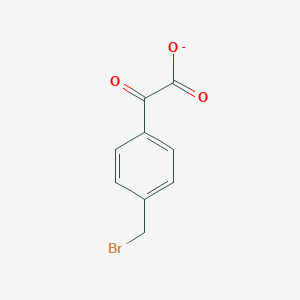

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)